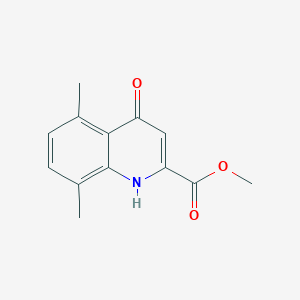

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate

Beschreibung

Historical Development of Quinoline-2-Carboxylate Research Landscape

The study of quinoline derivatives traces its origins to the isolation of quinoline itself from coal tar by Friedlieb Ferdinand Runge in 1834. Early investigations focused on natural alkaloids like quinine, which laid the foundation for understanding quinoline’s pharmacological potential. The development of synthetic methods, such as the Skraup and Doebner-Miller reactions, enabled systematic modifications to the quinoline core. Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate represents a modern iteration of these efforts, combining carboxylate ester functionality with strategic methyl and hydroxyl substitutions to enhance reactivity and bioavailability. Its synthesis, typically achieved via base-catalyzed esterification of hydroxylated quinoline precursors, reflects advancements in regioselective functionalization techniques developed over the past century.

Academic Significance in Medicinal Chemistry and Drug Discovery

Quinoline-2-carboxylates have garnered attention for their ability to modulate biological targets. Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate, for instance, serves as a precursor to compounds with demonstrated antibacterial and anticancer properties. The carboxylate group enhances water solubility, while the methyl substituents at positions 5 and 8 improve lipid membrane permeability, a dual optimization critical for drug bioavailability. Recent studies highlight its role in inhibiting enzymes such as topoisomerases and kinases, which are implicated in cancer proliferation.

Table 1: Biological Activities of Selected Quinoline-2-Carboxylates

Research Evolution and Current Academic Focus

Contemporary research on methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate emphasizes structure-activity relationship (SAR) studies to optimize therapeutic efficacy. Advanced techniques such as fluorescent imaging and in silico docking have revealed its interaction with DNA through intercalation and groove-binding mechanisms. Current projects explore its utility in photodynamic therapy, where its planar quinoline scaffold facilitates light-activated generation of reactive oxygen species. Additionally, collaborations between synthetic chemists and pharmacologists aim to derivatize the carboxylate group for targeted drug delivery systems.

Structural Importance of the Quinoline Scaffold in Bioactive Molecules

The quinoline core’s aromatic heterocyclic structure provides a stable platform for functional group additions. In methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate, the hydroxyl group at position 4 enables hydrogen bonding with biological targets, while the methyl groups at positions 5 and 8 confer steric stabilization. The carboxylate moiety at position 2 allows further derivatization into amides or esters, expanding its applicability in combinatorial chemistry. This structural adaptability underpins its prevalence in antimicrobial, antitumor, and antiviral agents, as evidenced by its inhibition of HIV-1 integrase in recent in vitro assays.

Eigenschaften

IUPAC Name |

methyl 5,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-5-8(2)12-11(7)10(15)6-9(14-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXBMFDNCVYZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=C(NC2=C(C=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of microwave irradiation to facilitate the reaction between aryl aldehydes and N-aryl enaminones in the presence of acetic acid . These methods highlight the versatility and efficiency of modern synthetic techniques in producing this compound.

Analyse Chemischer Reaktionen

Substitution Reactions at the 4-Hydroxy Group

The 4-hydroxy group undergoes regioselective alkylation, primarily forming O-methylated derivatives under specific conditions.

Key Findings:

-

Methylation with CH₃I :

-

In DMF with NaH/K₂CO₃ as a base at 50°C, methylation predominantly occurs at the oxygen atom due to steric shielding of the nitrogen atom by the methylthio group (Figure 2, ).

-

Product ratio :

-

Steric hindrance from the 5,8-dimethyl groups further directs methylation to the oxygen atom, as shown by conformational analysis of the anion intermediate ( ).

-

Ester Hydrolysis and Decarboxylation

The methyl ester at position 2 is susceptible to hydrolysis under acidic or basic conditions, often followed by decarboxylation.

Experimental Observations:

-

Acidic Hydrolysis (HCl) :

-

Basic Hydrolysis (NaOH/Na₂CO₃) :

Oxidation and Reduction

The 4-hydroxy group and quinoline ring participate in redox reactions.

Oxidation:

-

To Quinoline-4-one :

Using KMnO₄ in acidic media oxidizes the 4-hydroxy group to a ketone, yielding 5,8-dimethylquinoline-2,4-dione ( ).

Reduction:

-

Catalytic Hydrogenation :

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring allows substitution at position 2 or 4 under forcing conditions.

Example:

-

Chlorination :

Knoevenagel Condensation

The activated methylene group adjacent to the ester participates in condensations.

-

With Benzaldehyde :

Comparative Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of more complex quinoline derivatives and heterocyclic compounds. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for synthesizing new materials and compounds.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown that methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Antiviral Effects : Preliminary research suggests that the compound may inhibit viral replication, particularly against viruses like Hepatitis B . Molecular docking studies have indicated its potential as an inhibitor in viral pathways.

- Anticancer Potential : The compound has been investigated for its ability to modulate cellular pathways associated with cancer cell proliferation and apoptosis, suggesting a role in cancer treatment.

Medical Applications

Ongoing research is exploring the therapeutic applications of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate in treating infections and cancer. Its interaction with specific molecular targets may lead to the development of novel therapeutic agents capable of combating resistant strains of pathogens or targeting cancer cells selectively .

Industrial Uses

In addition to its biological applications, this compound is used in industrial settings:

- Dyes and Pigments : Its chemical structure allows it to be utilized in synthesizing dyes and pigments for various applications.

- Chemical Intermediates : Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is also employed as an intermediate in producing other chemicals and materials within the pharmaceutical and chemical industries.

Case Study 1: Antiviral Activity

A study conducted on methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate demonstrated its efficacy against Hepatitis B virus (HBV). In vitro experiments revealed significant inhibition of HBV replication at concentrations as low as 10 µM. The molecular docking simulations indicated that the compound binds effectively to viral proteins involved in replication processes .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial properties of this compound against several bacterial strains. The results showed that it could inhibit growth at varying concentrations, suggesting its potential use in developing new antimicrobial therapies.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Building block for quinoline derivatives | High yields from synthesis methods |

| Biology | Antimicrobial, antiviral, anticancer | Significant inhibition of HBV; effective against bacterial strains |

| Medicine | Potential therapeutic agent | Ongoing research into treatment efficacy |

| Industry | Dyes and pigments; chemical intermediates | Used in various industrial applications |

Wirkmechanismus

The mechanism of action of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways within cells . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate with structurally similar quinoline derivatives:

Key Observations:

- Substituent Position : The position of methyl groups (5,8 vs. 7,8) alters steric and electronic effects, impacting reactivity and biological interactions .

- Halogen vs. Hydroxyl : Chloro substituents (e.g., 887589-35-7) increase lipophilicity and electron-withdrawing effects compared to hydroxyl groups, which enhance hydrogen bonding .

- Fluorine Substitution : Difluoro derivatives (e.g., 219949-93-6) exhibit improved metabolic stability and membrane penetration due to fluorine’s electronegativity and small atomic radius .

Data Tables

Table 1: Physicochemical Properties

| Property | Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate | Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ | C₁₃H₁₂ClNO₂ |

| Calculated Molecular Weight | 263.3 g/mol | 249.69 g/mol |

| Key Functional Groups | 4-OH, 5,8-diMe, 2-COOCH₃ | 4-Cl, 5,8-diMe, 2-COOCH₃ |

| Hydrogen Bonding Capacity | High (due to -OH) | Low (no -OH) |

Biologische Aktivität

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate has the molecular formula C13H13NO3 and features a quinoline core with hydroxy, methyl, and carboxylate substituents. This structure is crucial for its biological interactions and activities.

Biological Activities

Research has identified several significant biological activities associated with this compound:

1. Antimicrobial Activity

- Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Antiviral Activity

- The compound has shown promise in antiviral applications. In vitro studies suggest that it can inhibit the replication of viruses such as Hepatitis B Virus (HBV), with effective concentrations reported at 10 µM . Molecular docking studies further support its potential as an antiviral agent by demonstrating favorable binding interactions with viral targets .

3. Anticancer Properties

- Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate has been investigated for its anticancer effects. It appears to modulate cellular pathways related to proliferation and apoptosis, suggesting a mechanism that could be exploited in cancer therapy.

The biological activity of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and viral replication, contributing to its antimicrobial and antiviral effects.

- Cellular Pathway Modulation : It influences pathways related to cell survival and death, particularly in cancer cells, which could lead to increased apoptosis in malignant cells.

Comparative Analysis

To understand the unique properties of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate | 52979-32-5 | Similar structure; different biological activity |

| Methyl 4-hydroxy-6-methylquinoline-2-carboxylate | 887589 | Exhibits distinct reactivity patterns |

| Methyl 4-hydroxy-5-methylquinoline-3-carboxylate | 14842737 | Variations in functional groups affect activity |

Case Studies

Several studies have highlighted the potential of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HBV replication in vitro. The research utilized molecular docking simulations to predict binding affinities and confirmed these findings through experimental assays .

- Anticancer Research : In vitro tests indicated that this compound could induce apoptosis in specific cancer cell lines. The modulation of cell cycle regulators was observed, suggesting a pathway through which it exerts anticancer effects.

- Antimicrobial Studies : Various tests revealed that methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate, and what key intermediates should be monitored?

- Methodological Answer: The synthesis typically involves condensation of substituted quinoline precursors followed by regioselective methylation. For example, ethyl acetylacetonate or similar β-ketoesters can react with aldehydes under basic conditions to form hydroxyquinoline intermediates, which are then methylated using agents like dimethyl sulfate or methyl iodide. Key intermediates include the hydroxyquinoline precursor (e.g., 4-hydroxy-5,8-dimethylquinoline-2-carboxylic acid), which should be monitored via TLC (Rf comparison) or HPLC (retention time). Ensure reaction completion by observing the disappearance of starting materials and appearance of ester carbonyl signals (~170 ppm in NMR) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be observed?

- Methodological Answer:

- NMR: Look for a singlet integrating to three protons at ~3.9 ppm (ester methyl group) and broad signals at ~12-14 ppm (hydroxy proton, if not deuterated). Methyl groups on the quinoline ring appear as singlets between 2.5–3.0 ppm.

- NMR: Ester carbonyl at ~165–170 ppm, aromatic carbons between 110–160 ppm.

- IR: Strong absorption at ~1720 cm (ester C=O) and a broad band at ~3200–3400 cm (hydroxy O–H stretch).

- Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., 245.27 g/mol for ) with fragmentation patterns consistent with ester and quinoline groups .

Q. What purification methods are recommended to achieve high purity (>98%)?

- Methodological Answer: Use silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts. Recrystallization from ethanol or methanol can further enhance purity. Monitor fractions via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity issues during methylation of the hydroxy group be addressed to avoid O- vs. N-methylation?

- Methodological Answer: Protect the hydroxy group prior to methylation using trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl (TBS) ethers to block O-methylation. After protection, perform methylation with methyl iodide in the presence of a strong base (e.g., NaH). Deprotect the silyl group using tetrabutylammonium fluoride (TBAF). Verify regioselectivity via NMR (disappearance of hydroxy proton) and NMR (appearance of methoxy signals at ~55–60 ppm) .

Q. How can SHELX and WinGX be utilized to resolve crystallographic data discrepancies in the compound’s structure?

- Methodological Answer:

Data Collection: Use high-resolution X-ray diffraction data (resolution <1.0 Å) to minimize errors.

Structure Solution: Employ SHELXD (dual-space algorithm) for initial phase determination.

Refinement: Refine with SHELXL, checking for twinning (TWIN/BASF commands) and disorder modeling. Use WinGX for visualization and validation (e.g., R-factor convergence, residual electron density analysis). Cross-validate with spectroscopic data to resolve ambiguities in substituent positions .

Q. How can hydrogen bonding patterns predicted by graph set analysis inform co-crystal design to enhance solubility?

- Methodological Answer: Analyze the compound’s hydrogen-bond donor/acceptors (e.g., hydroxyl, ester carbonyl) using graph set notation (e.g., for dimeric interactions). Design co-formers (e.g., nicotinamide) with complementary H-bond motifs to form stable co-crystals. Use Etter’s rules to prioritize strong, directional interactions. Validate co-crystal formation via PXRD and DSC to confirm improved solubility profiles .

Q. What strategies can mitigate decomposition during methylation reactions under basic conditions?

- Methodological Answer: Optimize reaction temperature (0–5°C for acid-sensitive intermediates) and use non-nucleophilic bases (e.g., DBU) to minimize side reactions. Employ anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis. Monitor reaction progress in real-time using in-situ IR to detect intermediate degradation (e.g., ester hydrolysis) .

Data Contradiction Analysis

Q. How should conflicting results between X-ray crystallography and NMR data be resolved?

- Methodological Answer:

- Check for Polymorphism: Crystallize the compound under different conditions (solvent, temperature) to identify polymorphs.

- Validate NMR Assignments: Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Refine Crystallographic Models: Re-examine SHELXL refinement parameters (e.g., thermal displacement factors, occupancy ratios) to rule out disorder. Cross-reference with computational models (DFT-optimized geometries) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.